molecular formula C19H17FN4OS B2549886 [4-(2-Fluorophenyl)piperazino](4-phenyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 477863-64-2

[4-(2-Fluorophenyl)piperazino](4-phenyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2549886
CAS No.: 477863-64-2
M. Wt: 368.43
InChI Key: KDDUFNRXJZVCGN-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazino: methanone is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a piperazine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of reagents such as thionyl chloride and amines to form the thiadiazole ring.

  • Piperazine Formation: Piperazine rings can be synthesized through cyclization reactions involving diamines and carbonyl compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles to replace specific functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nucleophiles such as ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

  • 4-(2-Fluorophenyl)piperazine

  • 4-Phenyl-1,2,3-thiadiazole

  • Fluorophenyl derivatives

Uniqueness: This compound is unique due to its combination of the fluorophenyl group, piperazine ring, and thiadiazole moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-phenylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-15-8-4-5-9-16(15)23-10-12-24(13-11-23)19(25)18-17(21-22-26-18)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUFNRXJZVCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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